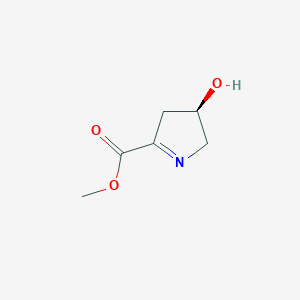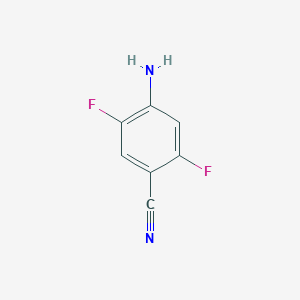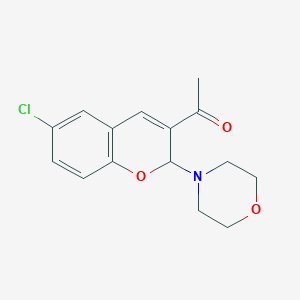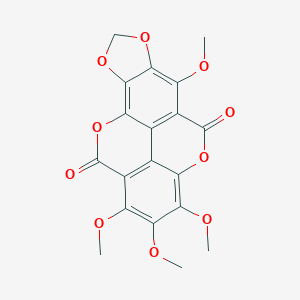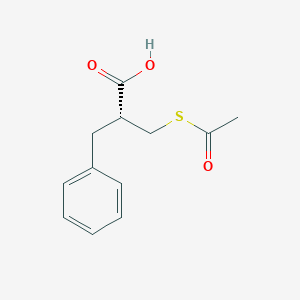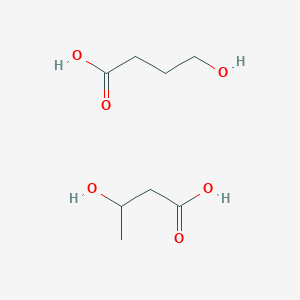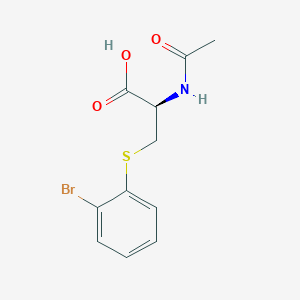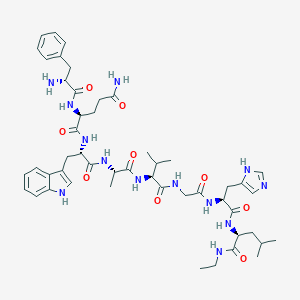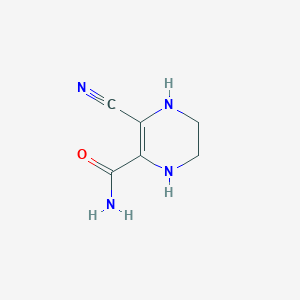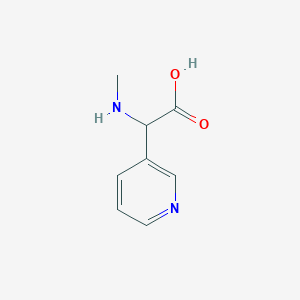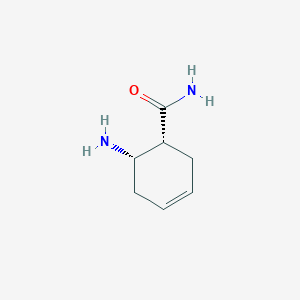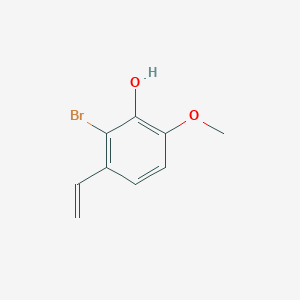
2-Bromo-3-ethenyl-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-ethenyl-6-methoxyphenol, also known as BVECP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BVECP is a phenolic compound that belongs to the family of bromophenols, which are known for their diverse biological activities.
Mechanism Of Action
The mechanism of action of 2-Bromo-3-ethenyl-6-methoxyphenol is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. 2-Bromo-3-ethenyl-6-methoxyphenol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
2-Bromo-3-ethenyl-6-methoxyphenol has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory cytokines and the activation of antioxidant enzymes. 2-Bromo-3-ethenyl-6-methoxyphenol has also been shown to decrease the expression of pro-inflammatory genes and increase the expression of anti-inflammatory genes.
Advantages And Limitations For Lab Experiments
2-Bromo-3-ethenyl-6-methoxyphenol has several advantages for use in lab experiments, including its high purity and stability. However, 2-Bromo-3-ethenyl-6-methoxyphenol can be difficult to synthesize, and its high cost may limit its use in some experiments.
Future Directions
There are several potential future directions for research on 2-Bromo-3-ethenyl-6-methoxyphenol, including the development of novel synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its mechanisms of action. Additionally, further studies are needed to determine the optimal dosage and administration of 2-Bromo-3-ethenyl-6-methoxyphenol for therapeutic use.
Synthesis Methods
2-Bromo-3-ethenyl-6-methoxyphenol can be synthesized through several methods, including the reaction of 2,6-dibromo-4-methoxyphenol with acetylene and copper (I) iodide. Another method involves the reaction of 2,6-dibromo-4-methoxyphenol with acetylene and palladium (II) acetate.
Scientific Research Applications
2-Bromo-3-ethenyl-6-methoxyphenol has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and antioxidant properties. 2-Bromo-3-ethenyl-6-methoxyphenol has been shown to inhibit the growth and proliferation of cancer cells, including breast, liver, and lung cancer cells. Additionally, 2-Bromo-3-ethenyl-6-methoxyphenol has been shown to have a protective effect against oxidative stress-induced cell damage.
properties
CAS RN |
115961-12-1 |
|---|---|
Product Name |
2-Bromo-3-ethenyl-6-methoxyphenol |
Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-bromo-3-ethenyl-6-methoxyphenol |
InChI |
InChI=1S/C9H9BrO2/c1-3-6-4-5-7(12-2)9(11)8(6)10/h3-5,11H,1H2,2H3 |
InChI Key |
HUBRUXUGSMCXTJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C=C)Br)O |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C)Br)O |
synonyms |
2-BROMO-6-METHOXY-3-VINYLPHENOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride](/img/structure/B55860.png)
